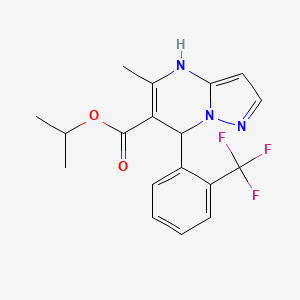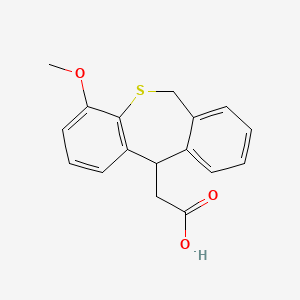
Eltrombopag metabolite M1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eltrombopag metabolite M1 is a minor circulating component formed during the metabolism of eltrombopag, a small molecule thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts. The metabolite M1 is formed through mono-oxygenation processes and plays a role in the overall pharmacokinetics and pharmacodynamics of eltrombopag .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eltrombopag metabolite M1 is generated in bulk through in vitro incubations with human liver microsomes. The process involves isolating human liver microsomes from a donor and conducting duplicate incubations . The specific synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the available literature.
Industrial Production Methods: the generation of M1 in bulk through in vitro microsomal incubations suggests that similar processes could be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions: Eltrombopag metabolite M1 undergoes various chemical reactions, including oxidation, reduction, and conjugation with glucuronic acid, glutathione, or cysteine . These reactions are primarily mediated by cytochrome P450 enzymes.
Common Reagents and Conditions:
Conjugation: Glucuronic acid, glutathione, and cysteine are common reagents used in conjugation reactions.
Major Products Formed: The major products formed from the reactions involving this compound include acyl glucuronides and glutathione-related conjugates .
Scientific Research Applications
Eltrombopag metabolite M1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mechanism of Action
Eltrombopag metabolite M1 exerts its effects through interactions with the thrombopoietin receptor. Eltrombopag, the parent compound, is a thrombopoietin receptor agonist that stimulates the production of platelets by binding to the transmembrane domain of the thrombopoietin receptor . This interaction leads to the activation of downstream signaling pathways, including the phosphorylation of STAT and JAK proteins . Unlike other thrombopoietin receptor agonists, eltrombopag does not activate the AKT pathway .
Comparison with Similar Compounds
Eltrombopag metabolite M1 can be compared with other similar compounds, such as romiplostim and avatrombopag, which are also thrombopoietin receptor agonists. Some key points of comparison include:
Romiplostim: A peptide-based thrombopoietin receptor agonist that stimulates platelet production through a mechanism similar to eltrombopag.
Conclusion
This compound is a minor but significant component in the metabolism of eltrombopag. Its formation, chemical reactions, and scientific research applications contribute to the overall understanding of eltrombopag’s pharmacokinetics and pharmacodynamics. The unique properties of eltrombopag and its metabolites, compared to other thrombopoietin receptor agonists, highlight its potential in treating thrombocytopenia and related conditions.
Properties
CAS No. |
1396009-04-3 |
|---|---|
Molecular Formula |
C25H22N4O5 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-[2-hydroxy-3-[[2-[4-(hydroxymethyl)-3-methylphenyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C25H22N4O5/c1-14-11-19(10-9-18(14)13-30)29-24(32)22(15(2)28-29)27-26-21-8-4-7-20(23(21)31)16-5-3-6-17(12-16)25(33)34/h3-12,28,30-31H,13H2,1-2H3,(H,33,34) |
InChI Key |
MRORRIKWEKUDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid](/img/structure/B12759404.png)









